N-benzyl-4-(2,4-dimethylphenoxy)butanamide
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Overview
Description
N-benzyl-4-(2,4-dimethylphenoxy)butanamide: is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.398. This compound is characterized by the presence of a benzyl group, a butanamide backbone, and a dimethylphenoxy substituent. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2,4-dimethylphenoxy)butanamide typically involves the following steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butyric acid with ammonia or an amine under acidic conditions.
Introduction of the Dimethylphenoxy Group: The next step involves the introduction of the 2,4-dimethylphenoxy group through a nucleophilic substitution reaction. This can be achieved by reacting the butanamide with 2,4-dimethylphenol in the presence of a suitable base such as sodium hydroxide.
Benzylation: The final step involves the benzylation of the nitrogen atom in the butanamide backbone. This can be achieved by reacting the intermediate compound with benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-4-(2,4-dimethylphenoxy)butanamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, sulfuric acid, and halogens.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the phenoxy group.
Scientific Research Applications
N-benzyl-4-(2,4-dimethylphenoxy)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-benzyl-4-(2,3-dimethylphenoxy)butanamide
- N-benzyl-4-(2,5-dimethylphenoxy)butanamide
- N-benzyl-4-(2,6-dimethylphenoxy)butanamide
Comparison:
- Structural Differences: The primary difference between N-benzyl-4-(2,4-dimethylphenoxy)butanamide and its similar compounds lies in the position of the dimethyl groups on the phenoxy ring.
- Unique Properties: this compound may exhibit unique chemical and biological properties due to the specific positioning of the dimethyl groups, which can influence its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-benzyl-4-(2,4-dimethylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-10-11-18(16(2)13-15)22-12-6-9-19(21)20-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVKBAOVWZSISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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